Tapotoclax

Description

This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

Mcl-1 Antagonist

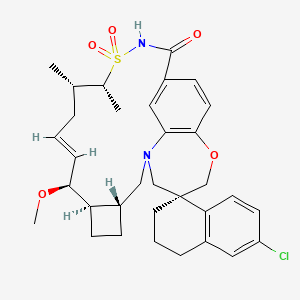

Structure

3D Structure

Properties

IUPAC Name |

(3'R,4S,6'R,7'S,8'E,11'S,12'R)-7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13λ6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H41ClN2O5S/c1-21-6-4-8-30(40-3)27-12-9-25(27)18-36-19-33(15-5-7-23-16-26(34)11-13-28(23)33)20-41-31-14-10-24(17-29(31)36)32(37)35-42(38,39)22(21)2/h4,8,10-11,13-14,16-17,21-22,25,27,30H,5-7,9,12,15,18-20H2,1-3H3,(H,35,37)/b8-4+/t21-,22+,25-,27+,30-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNINBDKGLWYMU-GEAQBIRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)NS(=O)(=O)C1C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C/C=C/[C@@H]([C@@H]2CC[C@H]2CN3C[C@@]4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)NS(=O)(=O)[C@@H]1C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H41ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1883727-34-1 | |

| Record name | Tapotoclax [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883727341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tapotoclax | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17166 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TAPOTOCLAX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97W7N9T08G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tapotoclax: A Technical Guide to the Mechanism of Action in Hematological Malignancies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tapotoclax (AMG-176) is an investigational, potent, and selective small-molecule inhibitor of Myeloid Cell Leukemia 1 (MCL-1).[1][2] MCL-1 is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (BCL-2) family.[2] In many hematological malignancies, the overexpression of anti-apoptotic proteins like MCL-1 allows cancer cells to evade programmed cell death (apoptosis), contributing to tumor survival and resistance to therapy.[3][4] this compound is designed to counteract this survival mechanism by directly targeting and inhibiting MCL-1, thereby restoring the natural apoptotic process in malignant cells.[5] This document provides an in-depth overview of the mechanism of action, quantitative data, and relevant experimental methodologies for this compound.

Core Mechanism of Action: Inducing Apoptosis

The BCL-2 family of proteins are central regulators of the intrinsic (or mitochondrial) pathway of apoptosis.[4] This family includes both anti-apoptotic members (like MCL-1, BCL-2, and BCL-xL) and pro-apoptotic members (such as BIM, BAX, and BAK).[6] The balance between these proteins determines the cell's fate.

In MCL-1-dependent cancer cells, MCL-1 sequesters the pro-apoptotic protein BIM, preventing it from activating the effector proteins BAX and BAK.[2][7] This inhibition of BAX and BAK prevents mitochondrial outer membrane permeabilization (MOMP), a critical "point-of-no-return" in the apoptotic cascade.[8]

This compound functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of the MCL-1 protein.[1] This action competitively displaces BIM from the MCL-1/BIM complex.[2][7] Once liberated, BIM is free to activate BAX and BAK, leading to their oligomerization on the mitochondrial outer membrane. This results in MOMP, the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytosol, subsequent caspase activation, and ultimately, the execution of apoptosis.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, including its binding affinity and clinical trial results in patients with myelodysplastic syndromes (MDS).

Table 1: Biochemical Activity of this compound

| Parameter | Value | Target Protein | Reference |

|---|

| Binding Affinity (Ki) | 0.13 nM | MCL-1 |[1] |

Table 2: Phase I Clinical Trial Data for this compound in MDS (NCT05209152)

| Parameter | Value | Notes | References |

|---|---|---|---|

| Patient Population | |||

| Number of Patients | 7 | High-risk MDS after hypomethylating agent (HMA) failure. | [5][9] |

| Median Prior Therapies | 4 lines | Patients were heavily pre-treated. | [5][10] |

| Dosing | |||

| 120 mg/m² Dose | 3 patients | Administered intravenously once per week. | [9] |

| 240 mg/m² Dose | 4 patients | Administered intravenously once per week. | [5] |

| Median Cycles Received | 3 (range, 2-4) | Each cycle lasted 28 days. | [5][9] |

| Efficacy | |||

| Overall Response Rate | 0% | No responses observed per 2006 IWG criteria. | [5][9] |

| Blast Reduction | 67% (2 of 3) | Unsustained reduction in patients with ≥5% baseline blasts. | [9][10] |

| RBC Transfusion Reduction | 71% (5 of 7) | Decrease of ≥2 units between cycles 1 and 2. | [5][10] |

| Transfusion Independence | 14% (1 of 7) | Achieved for approximately 7 weeks. | [5][9] |

| Safety | |||

| Dose-Limiting Toxicities | 0 | No DLTs were reported. | [5][9] |

| Common Adverse Events | |||

| Nausea | 85% (71% G1/2, 14% G3) | [5][9] | |

| Fatigue | 57% (G1/2) | [9] |

| Diarrhea | 29% (G1/2) | |[5][9] |

Note: The trial was terminated due to a lack of clinical activity in the dose-exploring phase.[5][9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key clinical study cited and a representative preclinical assay.

Protocol: Phase I Clinical Trial in MDS (NCT05209152)

-

Study Design: A phase I, open-label, dose-finding study to evaluate the safety and tolerability of this compound.[5]

-

Patient Eligibility: Adult patients with high-risk MDS who had failed prior hypomethylating agent (HMA) therapy (i.e., no response after ≥4 cycles or relapse/progression on HMAs).[5] All enrolled patients were dependent on red blood cell transfusions.[5][10]

-

Treatment Regimen: this compound was administered intravenously every 7 days, with each cycle lasting 28 days.[5] Patients were enrolled in two dose cohorts: 120 mg/m² and 240 mg/m².[5][10]

-

Primary Endpoint: Safety and tolerability, including the incidence of dose-limiting toxicities (DLTs) and adverse events (AEs).[9]

-

Secondary Endpoints: Overall response rate (ORR) according to 2006 International Working Group (IWG) criteria.[9]

-

Assessments: Bone marrow aspirations and biopsies were performed at baseline, after cycles 1 and 2, and then every other cycle to monitor response.[9] Safety was monitored continuously.

Representative Protocol: In Vitro Apoptosis Assay

While specific preclinical protocols for this compound are not detailed in the provided results, a standard method to confirm its mechanism of action in cancer cell lines is through an apoptosis assay using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

-

Objective: To quantify the percentage of cells undergoing apoptosis after treatment with this compound.

-

Cell Culture: Hematological malignancy cell lines (e.g., MOLM-13 for AML, MM.1S for multiple myeloma) are cultured under standard conditions.

-

Treatment: Cells are seeded and treated with a dose range of this compound or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24, 48 hours).

-

Staining: After treatment, cells are harvested, washed, and resuspended in Annexin V binding buffer. Fluorescently-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a fluorescent intercalating agent that cannot cross the membrane of live cells, thus staining late apoptotic/necrotic cells) are added.

-

Analysis: The stained cells are analyzed using a flow cytometer. The cell population is quantified into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Interpretation: A significant, dose-dependent increase in the percentage of Annexin V-positive cells in the this compound-treated groups compared to the control group would confirm the induction of apoptosis.

Logical Relationship of this compound Action

The core therapeutic hypothesis of this compound is based on a direct and logical sequence of molecular events that begins with target engagement and culminates in cell death.

Conclusion and Future Directions

This compound is a selective MCL-1 inhibitor that potently induces apoptosis in MCL-1-dependent cells by disrupting the MCL-1/BIM interaction.[1][2] While it demonstrated a manageable safety profile in a Phase I study of high-risk MDS patients, it did not show clinical response by IWG criteria, leading to the trial's termination.[5][9] However, the observation of transient anti-leukemic effects, such as blast reduction and decreased transfusion needs, suggests some biological activity.[10]

The lack of single-agent efficacy highlights the complexity of apoptosis regulation and the potential for resistance mechanisms, such as the upregulation of other anti-apoptotic proteins like BCL-2 or BCL-xL.[11][12] Therefore, the future of this compound and other MCL-1 inhibitors in hematological malignancies may lie in combination therapies.[5][10] Pairing this compound with agents that target these complementary survival pathways, such as BCL-2 inhibitors (e.g., venetoclax) or hypomethylating agents, could potentially overcome resistance and enhance anti-tumor activity.[10] Further research is warranted to explore these combination strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Facebook [cancer.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. BCL-2 inhibition in haematological malignancies: Clinical application and complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. onclive.com [onclive.com]

- 7. This compound | C33H41ClN2O5S | CID 118910268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Targeting regulated cell death pathways in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. onclive.com [onclive.com]

- 10. researchgate.net [researchgate.net]

- 11. Enhancing venetoclax activity in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Progress in understanding the mechanisms of resistance to BCL-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of MCL-1 in Apoptosis and Its Emergence as a Key Oncogenic Driver

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia-1 (MCL-1), a distinguished member of the B-cell lymphoma 2 (BCL-2) protein family, has solidified its position as a critical regulator of programmed cell death, or apoptosis. Its dysregulation is a hallmark of numerous malignancies, contributing to tumor initiation, progression, and resistance to a broad spectrum of cancer therapies. This technical guide provides a comprehensive overview of MCL-1's function in apoptosis, its intricate regulatory mechanisms, its significance as a cancer biomarker, and the promising landscape of therapeutic strategies designed to neutralize its pro-survival activity.

MCL-1: A Guardian Against Mitochondrial Apoptosis

MCL-1 is a potent anti-apoptotic protein that primarily functions at the mitochondrial outer membrane to maintain cellular viability.[1] It is a key component of the intrinsic apoptotic pathway, a cellular self-destruction program activated by a variety of intracellular stress signals, including DNA damage, growth factor deprivation, and cytotoxic insults.[2][3]

The central role of MCL-1 is to sequester and neutralize pro-apoptotic proteins, thereby preventing the initiation of the apoptotic cascade.[4] It achieves this by binding to the BCL-2 homology 3 (BH3) domain of two classes of pro-apoptotic proteins:

-

The "Effector" Proteins: BAX and BAK are the ultimate executioners of mitochondrial apoptosis. Upon activation, they oligomerize at the outer mitochondrial membrane, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP).[4] This event is considered the "point of no return" in apoptosis, as it triggers the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, ultimately leading to caspase activation and cell death.[5] MCL-1 directly binds to and sequesters both BAX and BAK, preventing their activation and oligomerization.[4]

-

The "BH3-only" Proteins: This group of proteins, including BIM, PUMA, and NOXA, act as sensors of cellular stress. When activated, they either directly activate BAX and BAK or bind to and inhibit the anti-apoptotic BCL-2 family members, including MCL-1. By binding to these BH3-only proteins, MCL-1 prevents them from triggering the apoptotic cascade.

The balance between anti-apoptotic proteins like MCL-1 and pro-apoptotic proteins dictates the cell's fate. In healthy cells, MCL-1 and its counterparts effectively keep the pro-apoptotic machinery in check. However, in cancer cells, the overexpression of MCL-1 disrupts this delicate equilibrium, creating a state of "apoptotic blockade" that allows malignant cells to survive and proliferate despite oncogenic stress and therapeutic interventions.[6][7]

The Intricate Regulation of MCL-1 Expression and Activity

Unlike other anti-apoptotic BCL-2 family members, MCL-1 is a short-lived protein, which allows for its rapid modulation in response to various cellular signals. This tight regulation occurs at multiple levels, including transcription, post-transcriptional modifications, and post-translational modifications.

Transcriptional Regulation: The MCL1 gene is transcriptionally activated by a diverse array of signaling pathways that promote cell survival and proliferation, such as the JAK/STAT and PI3K/AKT pathways.[8] Various growth factors and cytokines can induce MCL1 transcription, contributing to its elevated expression in many cancers.

Post-Transcriptional Regulation: MicroRNAs (miRNAs) can also regulate MCL-1 expression by binding to the 3' untranslated region of its mRNA, leading to translational repression or mRNA degradation.

Post-Translational Modifications: The stability and activity of the MCL-1 protein are exquisitely controlled by post-translational modifications, primarily phosphorylation and ubiquitination.

-

Phosphorylation: Phosphorylation of MCL-1 can have dual effects. For instance, phosphorylation by kinases such as ERK can stabilize the protein and enhance its anti-apoptotic function. Conversely, phosphorylation by GSK3 can prime MCL-1 for ubiquitination and subsequent proteasomal degradation.[9]

-

Ubiquitination: The rapid turnover of MCL-1 is largely mediated by the ubiquitin-proteasome system. Several E3 ubiquitin ligases, including MULE, SCFβ-TrCP, and FBW7, have been identified to target MCL-1 for degradation.[2][10] This process can be counteracted by deubiquitinating enzymes (DUBs) like USP9X, which remove ubiquitin chains and stabilize the MCL-1 protein.[9]

This complex regulatory network allows cells to rapidly upregulate or downregulate MCL-1 levels, making it a critical sensor and responder to a wide range of cellular stresses.

MCL-1 in Cancer: An Oncogenic Addiction

The overexpression of MCL-1 is a frequent event in a multitude of human cancers, including both hematological malignancies and solid tumors. This aberrant expression can arise from gene amplification, transcriptional upregulation, or impaired protein degradation.[7][11]

MCL-1 Gene Amplification and Expression in Various Cancers

| Cancer Type | MCL-1 Gene Amplification/Gain | MCL-1 Protein Overexpression | Association with Prognosis |

| Breast Cancer | Frequently amplified (up to 36% of cases)[7] | Correlates with higher tumor grade and lymph node positivity[2] | High expression associated with poor prognosis[2] |

| Non-Small Cell Lung Cancer (NSCLC) | Frequently amplified (up to 54% of cases)[7] | Higher in adenocarcinoma than squamous cell carcinoma[12] | Elevated expression linked to shorter overall survival[12] |

| Multiple Myeloma | Amplification or gain in ~40% of patients[11] | High levels associated with shorter progression-free and overall survival[13] | A key survival factor[11] |

| Ovarian Cancer | - | Significantly higher in carcinomas[14] | High expression correlates with poor survival[14] |

| Colorectal Cancer | - | Increased expression is common | High expression linked to improved patient survival, suggesting a complex role[8] |

| Hematological Malignancies (general) | Common | Frequently overexpressed | Contributes to tumorigenesis and chemoresistance[11] |

This table summarizes data from multiple sources and is intended for illustrative purposes. Specific percentages and correlations may vary across different studies and patient cohorts.

Elevated MCL-1 levels confer a significant survival advantage to cancer cells, enabling them to evade apoptosis induced by various stressors, including:

-

Chemotherapy and Radiation: Many conventional cancer therapies work by inducing DNA damage and other forms of cellular stress that would normally trigger apoptosis. Overexpressed MCL-1 can effectively neutralize these pro-apoptotic signals, leading to therapeutic resistance.[6]

-

Targeted Therapies: Resistance to targeted agents, such as the BCL-2 inhibitor venetoclax, is often mediated by the upregulation of MCL-1.[6] Cancer cells can develop a dependency on MCL-1 for survival when other anti-apoptotic pathways are blocked.

-

Oncogenic Stress: The rapid proliferation and metabolic alterations inherent to cancer create a pro-apoptotic environment. MCL-1 is crucial for counteracting this intrinsic stress and allowing for sustained tumor growth.

Therapeutic Strategies Targeting MCL-1

The critical role of MCL-1 in cancer cell survival and drug resistance has made it a highly attractive target for therapeutic intervention.[11] The primary strategy for targeting MCL-1 is the development of small-molecule inhibitors that act as "BH3 mimetics."[15] These molecules are designed to bind with high affinity and selectivity to the BH3-binding groove of MCL-1, thereby displacing the pro-apoptotic effector proteins (BAK and BAX) and BH3-only proteins (BIM, PUMA, NOXA).[15] This liberation of pro-apoptotic proteins triggers the activation of BAX and BAK, leading to MOMP and subsequent apoptosis.

References

- 1. mdpi.com [mdpi.com]

- 2. MCL-1 is a clinically targetable vulnerability in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cycloheximide chase - Wikipedia [en.wikipedia.org]

- 4. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bosterbio.com [bosterbio.com]

- 7. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comprehensive characterization of MCL‐1 in patients with colorectal cancer: Expression, molecular profiles, and outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure Based Design of Non-Natural Peptidic Macrocyclic Mcl-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]

- 14. Increased MCL–1 Expression Is Associated with Poor Prognosis in Ovarian Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]

Discovery and development of Tapotoclax (AMG-176)

An In-depth Technical Guide to the Discovery and Development of Tapotoclax (AMG-176)

Executive Summary

This compound (AMG-176) is a first-in-class, potent, selective, and orally bioavailable small molecule inhibitor of the Myeloid Cell Leukemia-1 (MCL-1) protein. As a key anti-apoptotic member of the B-cell lymphoma 2 (BCL-2) family, MCL-1 is frequently overexpressed in various hematologic malignancies, making it a prime therapeutic target. The development of this compound has been challenging due to the structural characteristics of the MCL-1 binding groove.[1][2] This guide details the discovery, mechanism of action, preclinical validation, and clinical development of this compound, providing researchers and drug development professionals with a comprehensive technical overview of this targeted therapeutic agent.

Introduction: The Rationale for Targeting MCL-1

The BCL-2 family of proteins are critical regulators of the intrinsic apoptotic pathway. A delicate balance between pro-apoptotic (e.g., BAK, BAX) and anti-apoptotic (e.g., BCL-2, BCL-xL, MCL-1) members dictates cell fate. In many cancers, this balance is shifted towards survival through the overexpression of anti-apoptotic proteins like MCL-1.[3] This overexpression allows cancer cells to evade programmed cell death, contributing to tumor progression and resistance to conventional therapies.

MCL-1 has been identified as a crucial survival factor in several hematologic cancers, including acute myeloid leukemia (AML), multiple myeloma (MM), and non-Hodgkin's lymphoma (NHL).[1][2] Its role in promoting cell survival has made it an attractive target for therapeutic intervention. However, the shallow and adaptable nature of its BH3-domain binding pocket has posed significant difficulties in developing potent and selective small molecule inhibitors with favorable drug-like properties.[1][2]

Discovery and Optimization

The discovery of this compound was the result of a structure-based drug design approach.[2] Researchers at Amgen initiated a strategy to identify small-molecule fragments that could bind weakly to the MCL-1 protein.[1][2] Through a process of iterative optimization, these fragments were expanded to create larger, spiro-macrocyclic molecules.[2] This approach integrated conformational restriction as a guiding principle, which was crucial for enhancing binding affinity and selectivity for the challenging MCL-1 target.[2] The result was the identification of AMG-176 (this compound), a potent and selective MCL-1 inhibitor with oral bioavailability.[1][2][4][5][6][7]

Mechanism of Action

This compound functions by directly binding to the BH3-binding groove of the MCL-1 protein with picomolar affinity.[1][6] This action competitively inhibits the interaction between MCL-1 and pro-apoptotic proteins, particularly BIM (BCL2L11) and BAK.[3][4][5][8] By disrupting the MCL-1/BIM and MCL-1/BAK complexes, this compound unleashes these pro-apoptotic effectors, triggering the mitochondrial (intrinsic) pathway of apoptosis, leading to caspase activation and programmed cell death in MCL-1-dependent cancer cells.[3][4][5][8]

Caption: Mechanism of this compound action on the intrinsic apoptosis pathway.

Preclinical Development

In Vitro Studies

This compound demonstrated high potency and selectivity for human MCL-1 in various in vitro assays.

Table 1: Binding Affinity and Selectivity of this compound (AMG-176)

| Target Protein | Binding Affinity (Kᵢ) | Selectivity vs. MCL-1 |

|---|---|---|

| Human MCL-1 | 0.13 nM[4][5][7] | - |

| Murine MCL-1 | ~1000-fold lower affinity[1] | ~1000x |

| BCL-2 | Minimal affinity[1] | High |

| BCL-xL | Minimal affinity[1] | High |

The cellular activity of this compound and its analogue, AM-8621, was confirmed through assays demonstrating the disruption of MCL-1's interaction with its binding partners and subsequent reduction in cell viability.

Table 2: In Vitro Cellular Activity of MCL-1 Inhibitors

| Assay | Cell Line | Compound | Result (IC₅₀) |

|---|---|---|---|

| Split-Luciferase Complementation | HEK293M | AM-8621 | 43 nM[1] |

| Antiproliferative Activity | OPM-2 (Multiple Myeloma) | This compound (AMG-176) | 16 nM (16 hrs)[5] |

| Antiproliferative Activity | OPM-2 (Multiple Myeloma) | this compound (AMG-176) | 240 nM (24 hrs)[5] |

Experimental Protocol: Cell Viability (CellTiter-Glo® Luminescence Assay)

This protocol is representative for determining the IC₅₀ of this compound in cancer cell lines.

-

Cell Plating: Seed cancer cells (e.g., OPM-2) in opaque-walled 96-well microplates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.

-

Treatment: Add the diluted this compound or vehicle control (e.g., DMSO) to the wells. Incubate the plate for a specified duration (e.g., 16, 24, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Lysis and Signal Generation: Add the CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Signal Measurement: Mix the contents on an orbital shaker to induce cell lysis. Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Caption: A typical workflow for in vitro cell viability testing of this compound.

In Vivo Studies

This compound demonstrated significant anti-tumor efficacy in preclinical animal models of hematologic cancers.[2]

Table 3: Summary of In Vivo Efficacy in Xenograft Models

| Cancer Model | Dosing Regimen | Key Findings | Reference |

|---|---|---|---|

| OPM-2 Multiple Myeloma | Oral dosing | Dose-dependent tumor growth inhibition.[3] Complete tumor regression at higher doses.[3] | [3] |

| AML Xenografts | Discontinuous oral administration | Inhibition of tumor growth at tolerated doses.[2] | [2] |

| AML Models (Combination) | Oral this compound + Venetoclax | Synergistic activity and robust tumor regression at tolerated doses.[1][2] |[1][2] |

Pharmacodynamic studies in a human MCL-1 knock-in mouse model showed that oral administration of this compound led to dose-dependent reductions in B cells, monocytes, and neutrophils, confirming target engagement and providing potential biomarkers for clinical evaluation.[2]

Experimental Protocol: Tumor Xenograft Efficacy Study

This protocol outlines a general procedure for assessing the in vivo efficacy of this compound.

-

Animal Model: Use immunocompromised mice (e.g., NOD/SCID).

-

Tumor Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., AML or multiple myeloma cell lines) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth regularly using caliper measurements.

-

Randomization: Once tumors reach a predetermined size, randomize the animals into treatment and control groups.

-

Drug Administration: Administer this compound orally according to the specified dose and schedule (e.g., daily, intermittently). The control group receives a vehicle solution.

-

Efficacy Assessment: Continue to monitor tumor volume and animal body weight throughout the study.

-

Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect tumor and blood samples to analyze biomarkers of MCL-1 inhibition (e.g., activated Bak, B-cell counts).

-

Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy.

Clinical Development

This compound has been evaluated in several Phase 1 clinical trials to determine its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced cancers.

Table 4: Overview of Key Clinical Trials for this compound (AMG-176)

| Trial Identifier | Phase | Conditions | Intervention | Status (as of late 2025) | Key Findings/Notes |

|---|---|---|---|---|---|

| NCT02675452 | 1 | Relapsed/Refractory Multiple Myeloma, Acute Myeloid Leukemia (AML) | This compound (IV) monotherapy and in combination | Terminated[9][10] | Sponsor decision, unrelated to safety.[10] Explored safety and tolerability.[11] |

| NCT05209152 | 1 | Myelodysplastic Syndromes (MDS) after Hypomethylating Agent (HMA) Failure | this compound (IV) | Terminated[12][13][14] | Terminated due to lack of clinical activity.[12][13][14][15] Showed a manageable safety profile.[12][13][15] No dose-limiting toxicities (DLTs) were reported.[12][15] Observed some transitory anti-leukemic effects (blast reduction, reduced transfusion needs) but no official responses.[12][14][15] |

In the NCT05209152 study for MDS, patients received intravenous this compound at doses of 120 mg/m² or 240 mg/m² once weekly.[12][15] While the trial was terminated for lack of clinical response, it established a manageable safety profile.[12][13][14][15] The most common treatment-related adverse events included nausea, fatigue, and diarrhea.[12][15] Some patients experienced transient reductions in bone marrow blasts and a decreased need for red blood cell transfusions, suggesting some biological activity.[12][14][15]

Conclusion and Future Directions

This compound (AMG-176) is a landmark achievement in medicinal chemistry, representing one of the first potent and selective MCL-1 inhibitors to enter clinical trials.[1][2] Preclinical data compellingly demonstrated its ability to induce apoptosis in MCL-1-dependent cancer models, both as a single agent and in combination therapies.[2][3]

Clinical studies have shown that this compound has a manageable safety profile but has demonstrated limited single-agent efficacy in heavily pre-treated patient populations, leading to the termination of some trials.[12][16] The modest clinical activity underscores the complexity of targeting the BCL-2 family and the potential for resistance mechanisms in advanced cancers.

The future of this compound and other MCL-1 inhibitors may lie in rational combination therapies. The strong preclinical synergy observed with the BCL-2 inhibitor venetoclax suggests that dual inhibition of anti-apoptotic pathways could be a powerful strategy to overcome resistance and achieve deeper clinical responses in hematologic malignancies.[1][2] Further research is warranted to identify patient populations most likely to benefit and to optimize combination strategies for clinical success.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Deciphering the Therapeutic Potential of AMG 176: Targeting Mcl-1 in Cancer [synapse.patsnap.com]

- 4. AMG-176 |this compound| MCL-1 (myeloid cell leukemia-1) inhibitor | CAS 1883727-34-1 | Buy AMG176 from Supplier InvivoChem [invivochem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Facebook [cancer.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. This compound - Amgen - AdisInsight [adisinsight.springer.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. onclive.com [onclive.com]

- 13. A phase I study of the myeloid cell leukemia 1 (MCL1) inhibitor this compound (AMG 176) in patients with myelodysplastic syndromes after hypomethylating agent failure. | Semantic Scholar [semanticscholar.org]

- 14. ascopubs.org [ascopubs.org]

- 15. researchgate.net [researchgate.net]

- 16. Tricky mechanisms fall by the wayside | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]

In-Depth Technical Guide: The Modulatory Effects of Tapotoclax on the BCL-2 Protein Family

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Tapotoclax (formerly AMG-176), a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1). We delve into the core interactions of this compound with the B-cell lymphoma-2 (BCL-2) protein family, detailing its high-affinity binding to MCL-1 and its role in initiating the intrinsic apoptotic cascade. This document summarizes key quantitative data, provides detailed experimental protocols for assessing this compound's efficacy and mechanism, and includes visualizations of the relevant signaling pathways and experimental workflows to support further research and development in oncology.

Introduction to the BCL-2 Family and Apoptosis

The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway, a programmed cell death mechanism crucial for tissue homeostasis and the elimination of damaged or cancerous cells. This family is comprised of both anti-apoptotic members (e.g., BCL-2, BCL-XL, BCL-W, MCL-1, and BFL-1/A1) and pro-apoptotic members. The pro-apoptotic proteins are further divided into the "BH3-only" proteins (e.g., BIM, PUMA, NOXA), which act as sensors of cellular stress, and the "effector" proteins (BAX and BAK).

In healthy cells, the anti-apoptotic BCL-2 family members sequester the BH3-only proteins, preventing them from activating BAX and BAK. Upon cellular stress, BH3-only proteins are upregulated and bind to the anti-apoptotic proteins, displacing the activator BH3-only proteins. These freed activators can then directly engage and activate BAX and BAK, leading to their oligomerization at the mitochondrial outer membrane, subsequent permeabilization, and the release of pro-apoptotic factors like cytochrome c. This culminates in the activation of caspases and the execution of apoptosis.

Overexpression of anti-apoptotic BCL-2 family proteins is a common mechanism by which cancer cells evade apoptosis, leading to tumor progression and resistance to therapy. Consequently, targeting these proteins with small-molecule inhibitors, known as BH3 mimetics, has emerged as a promising therapeutic strategy.

This compound: A Selective MCL-1 Inhibitor

This compound is a first-in-class, orally bioavailable small molecule designed to selectively inhibit MCL-1. MCL-1 is a critical survival factor for various hematologic malignancies and solid tumors, and its amplification or overexpression is often associated with poor prognosis and resistance to conventional therapies, including other BH3 mimetics like the BCL-2 inhibitor venetoclax.

Mechanism of Action

This compound binds with high affinity to the BH3-binding groove of MCL-1, mimicking the action of pro-apoptotic BH3-only proteins. This competitive binding displaces pro-apoptotic proteins, such as BIM, that are sequestered by MCL-1. The release of these activator proteins leads to the subsequent activation of the effector proteins BAX and BAK, triggering the downstream events of the intrinsic apoptotic pathway.

Quantitative Data on this compound's Interaction with the BCL-2 Family

The efficacy and selectivity of a BH3 mimetic are defined by its binding affinity for the various anti-apoptotic BCL-2 family members.

Binding Affinity and Selectivity Profile

This compound exhibits potent and highly selective binding to MCL-1.

| BCL-2 Family Member | Binding Affinity (Ki) |

| MCL-1 | 0.13 nM |

| BCL-2 | >10,000 nM |

| BCL-XL | >10,000 nM |

| BCL-W | >10,000 nM |

| BFL-1/A1 | Not Reported |

Table 1: Binding affinities of this compound for anti-apoptotic BCL-2 family proteins. Data for BCL-2, BCL-XL, and BCL-W are inferred from preclinical data demonstrating high selectivity for MCL-1. Specific Ki values for these proteins are not publicly available but are understood to be significantly weaker than for MCL-1.

Cellular Efficacy

The potent and selective inhibition of MCL-1 by this compound translates to significant anti-tumor activity in MCL-1-dependent cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| OPM-2 | Multiple Myeloma | 16 |

| MOLM-13 | Acute Myeloid Leukemia | 8 |

| MV-4-11 | Acute Myeloid Leukemia | 11 |

| H929 | Multiple Myeloma | 7 |

| TMD8 | Diffuse Large B-cell Lymphoma | 1,450 |

| OCI-LY1 | Diffuse Large B-cell Lymphoma | 210 |

| U2932 4RH | Diffuse Large B-cell Lymphoma | 19,450 |

| DHL-10 | Diffuse Large B-cell Lymphoma | 17,780 |

| CLL Patient Samples | Chronic Lymphocytic Leukemia | 30% cell death at 100 nM (24h) |

Table 2: In vitro cellular efficacy of this compound in various cancer cell lines. IC50 values represent the concentration required to inhibit cell growth by 50%.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

Fluorescence Polarization Assay (FPA) for Binding Affinity

This assay quantitatively measures the binding affinity of this compound to MCL-1 by monitoring the displacement of a fluorescently labeled BH3 peptide.

Materials:

-

Recombinant human MCL-1 protein

-

Fluorescein-labeled BIM BH3 peptide (or other suitable BH3 peptide)

-

This compound

-

Assay buffer (e.g., PBS, 0.01% Tween-20)

-

Black, low-volume 384-well plates

-

Plate reader with fluorescence polarization capabilities

Protocol:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In each well of the 384-well plate, add a fixed concentration of MCL-1 protein and the fluorescently labeled BH3 peptide.

-

Add the diluted this compound or vehicle control to the wells.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the fluorescence polarization of each well using the plate reader.

-

Calculate the Ki value from the IC50 of the competition curve using the Cheng-Prusoff equation.

Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of MCL-1/BIM Interaction

This protocol details the procedure to demonstrate that this compound disrupts the interaction between MCL-1 and the pro-apoptotic protein BIM in a cellular context.

Materials:

-

MCL-1 dependent cancer cell line (e.g., OPM-2)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-MCL-1 antibody for immunoprecipitation

-

Anti-BIM antibody for western blotting

-

Protein A/G magnetic beads

-

SDS-PAGE gels and western blotting reagents

Protocol:

-

Culture the MCL-1 dependent cancer cells to the desired density.

-

Treat the cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 4-6 hours).

-

Harvest and lyse the cells in ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Pre-clear the lysates with protein A/G magnetic beads.

-

Incubate the pre-cleared lysates with the anti-MCL-1 antibody overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with the anti-BIM antibody to detect the amount of BIM that was co-immunoprecipitated with MCL-1.

-

Re-probe the membrane with an anti-MCL-1 antibody to confirm equal immunoprecipitation of MCL-1 across samples.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Opaque-walled 96-well or 384-well plates

-

CellTiter-Glo® Reagent

-

Luminometer

Protocol:

-

Seed the cells in the opaque-walled multiwell plates at the desired density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

-

Equilibrate the plates to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the IC50 value from the dose-response curve.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound inhibits MCL-1, leading to the release of BIM, which in turn activates BAX and BAK.

Experimental Workflow for Co-Immunoprecipitation

Caption: Workflow for demonstrating this compound's disruption of the MCL-1/BIM interaction via Co-IP.

Selectivity Profile of this compound

Caption: this compound demonstrates high binding affinity for MCL-1 and low affinity for other BCL-2 family members.

Conclusion

This compound is a highly potent and selective inhibitor of MCL-1, a key anti-apoptotic protein frequently overexpressed in various cancers. By disrupting the sequestration of pro-apoptotic BH3-only proteins by MCL-1, this compound effectively triggers the intrinsic apoptotic pathway in MCL-1-dependent tumors. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to develop rational combination strategies to overcome resistance and improve patient outcomes in oncology.

Tapotoclax: A Technical Guide to its Impact on Mitochondrial Apoptosis Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tapotoclax (AMG-176) is a first-in-class, orally bioavailable small molecule that selectively inhibits the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). MCL-1 is a key member of the B-cell lymphoma 2 (BCL-2) family, which are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[1][2][3][4] Overexpression of MCL-1 is a common survival mechanism in many hematologic malignancies and solid tumors, making it a prime therapeutic target. This guide provides an in-depth technical overview of this compound's mechanism of action, summarizing its potent and selective activity through quantitative data, and details the key experimental protocols used to characterize its effects on mitochondrial apoptosis.

Introduction to the BCL-2 Family and Mitochondrial Apoptosis

The BCL-2 family of proteins governs the delicate balance between cell survival and programmed cell death (apoptosis). This family is divided into three functional subgroups:

-

Anti-apoptotic proteins: (e.g., BCL-2, BCL-XL, MCL-1, BCL-W, BFL-1) which prevent apoptosis by sequestering pro-apoptotic proteins.[5][6]

-

Pro-apoptotic effector proteins: (BAX and BAK) which, upon activation, oligomerize at the outer mitochondrial membrane to induce mitochondrial outer membrane permeabilization (MOMP).[6][7]

-

Pro-apoptotic BH3-only proteins: (e.g., BIM, PUMA, NOXA, BAD) which act as sensors of cellular stress and initiators of apoptosis. They function by either directly activating BAX/BAK or by neutralizing their anti-apoptotic counterparts.[6]

In healthy cells, anti-apoptotic proteins like MCL-1 bind to and inhibit pro-apoptotic BH3-only proteins and effectors, preventing apoptosis. In cancer cells, the overexpression of these anti-apoptotic proteins creates a dependency, allowing malignant cells to evade cell death signals. This compound exploits this dependency by specifically targeting MCL-1.[1][2][8]

Mechanism of Action of this compound

This compound functions as a BH3-mimetic, structurally mimicking the BH3 domain of pro-apoptotic proteins. It binds with high affinity and selectivity to a hydrophobic groove on the MCL-1 protein.[1][3] This direct binding competitively displaces pro-apoptotic proteins, most notably BIM, from MCL-1.[1][2]

The liberation of BIM allows it to directly activate the effector proteins BAX and BAK. Activated BAX and BAK then undergo a conformational change, insert into the outer mitochondrial membrane, and form pores (MOMP).[6] This critical event leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.

In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), triggering the assembly of the apoptosome. This complex then recruits and activates the initiator caspase-9, which in turn cleaves and activates effector caspases, such as caspase-3. These executioner caspases orchestrate the dismantling of the cell by cleaving a multitude of cellular substrates, culminating in apoptotic cell death.

Figure 1: Signaling pathway of this compound-induced mitochondrial apoptosis.

Quantitative Data

This compound demonstrates high potency and selectivity for MCL-1 over other BCL-2 family members. This selectivity is crucial for minimizing off-target toxicities.

Table 1: Binding Affinity (Ki) of this compound for BCL-2 Family Proteins

| Protein | Binding Affinity (Ki) | Source |

| Human MCL-1 | 0.13 nM (0.00013 µM) | [1][9][10] |

| Human BCL-2 | 0.95 µM | [2] |

| Human BCL-XL | 0.7 µM | [2] |

| Ki values represent the inhibition constant, where a lower value indicates stronger binding affinity. |

Table 2: In Vitro Cellular Activity (IC50) of this compound

| Cell Line | Cancer Type | IC50 Value | Assay Conditions | Source |

| OPM-2 | Multiple Myeloma | 16 nM | 16-hour incubation, CellTiter-Glo | [1] |

| OPM-2 | Multiple Myeloma | 240 nM | 24-hour incubation, 10% FBS, CellTiter-Glo | [1] |

| CLL Cells | Chronic Lymphocytic Leukemia | >100 nM | 24-hour incubation, Annexin V/PI staining | [8] |

| IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[11][12] Values can vary based on cell line, incubation time, and assay method. |

Key Experimental Protocols

The following protocols are generalized methodologies for assays crucial to evaluating the impact of BH3-mimetics like this compound on the mitochondrial apoptosis pathway.

BH3 Profiling

Dynamic BH3 profiling is a functional assay used to measure a cell's proximity to the apoptotic threshold ("priming") and to identify its dependency on specific anti-apoptotic proteins.

Objective: To determine if this compound treatment increases mitochondrial priming and sensitizes cells to apoptosis.

Methodology:

-

Cell Preparation: Culture cells of interest and treat with this compound (or vehicle control) for a specified duration (e.g., 4-24 hours).

-

Permeabilization: Harvest and resuspend cells in a specialized mitochondrial assay buffer (e.g., MEB). Permeabilize the plasma membrane using a mild, titrated concentration of digitonin, which leaves the mitochondrial membranes intact.

-

Peptide Addition: Aliquot the permeabilized cell suspension into a multi-well plate containing a panel of synthetic BH3 peptides (e.g., BIM, BAD, NOXA) at various concentrations. These peptides selectively engage different anti-apoptotic proteins.

-

Mitochondrial Depolarization Measurement: Monitor the loss of mitochondrial membrane potential (ΔΨm), a hallmark of MOMP, using a fluorescent dye like JC-1 or TMRM. Alternatively, cytochrome c release can be measured by intracellular flow cytometry or western blot.

-

Data Analysis: Quantify the extent of mitochondrial depolarization or cytochrome c release induced by each peptide. Increased sensitivity to peptides after this compound treatment indicates on-target engagement and increased apoptotic priming.

Figure 2: Experimental workflow for BH3 Profiling.

Cytochrome c Release Assay

This assay directly measures the translocation of cytochrome c from the mitochondria to the cytosol, a definitive event downstream of MOMP.

Objective: To visually and quantitatively confirm that this compound induces MOMP.

Methodology (via Western Blot):

-

Cell Treatment: Treat cells with this compound at various concentrations and time points. Include a positive control (e.g., staurosporine) and a vehicle control.

-

Fractionation: Harvest cells and gently lyse the plasma membrane using a digitonin-based buffer to release the cytosolic fraction. Centrifuge at low speed to pellet intact cells and nuclei.

-

Isolate Cytosol: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria. The resulting supernatant is the pure cytosolic fraction.

-

Protein Quantification: Determine the protein concentration of each cytosolic extract using a standard method (e.g., BCA assay).

-

Western Blotting: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis. Transfer proteins to a PVDF or nitrocellulose membrane.

-

Immunodetection: Probe the membrane with a primary antibody specific for cytochrome c. Also probe for a cytosolic loading control (e.g., GAPDH or β-actin) and a mitochondrial marker (e.g., COX IV) to confirm the purity of the fractions.

-

Visualization: Apply a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate. An increase in the cytochrome c band in the cytosolic fraction of this compound-treated cells confirms its release from the mitochondria.

Figure 3: Workflow for detecting Cytochrome c release via Western Blot.

Caspase Activation Assay

This assay measures the enzymatic activity of key executioner caspases, like caspase-3 and caspase-7, to confirm the final step of the apoptotic signaling cascade.

Objective: To quantify the execution phase of apoptosis induced by this compound.

Methodology (Fluorometric):

-

Cell Culture and Treatment: Plate cells in a 96-well plate and treat with a dose-response of this compound. Include negative and positive controls.

-

Cell Lysis: After the incubation period, lyse the cells directly in the wells using a supplied lysis buffer.

-

Substrate Addition: Prepare a reaction buffer containing a fluorogenic caspase-3/7 substrate, such as Ac-DEVD-AMC or Z-DEVD-R110. Add this mixture to each well containing cell lysate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. During this time, active caspase-3/7 in the apoptotic lysates will cleave the substrate.

-

Fluorescence Reading: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm Ex / 460 nm Em for AMC-based substrates).

-

Data Analysis: The fluorescence intensity is directly proportional to the amount of caspase-3/7 activity. Calculate the fold-increase in activity compared to the vehicle-treated control cells.

Figure 4: Workflow for a fluorometric Caspase-3/7 activation assay.

Conclusion

This compound is a highly potent and selective MCL-1 inhibitor that effectively triggers the mitochondrial apoptosis pathway in MCL-1-dependent cancer cells. By disrupting the crucial MCL-1/BIM interaction, it unleashes the pro-apoptotic potential of BH3-only proteins, leading to MOMP, cytochrome c release, and caspase-mediated cell death. The quantitative data underscores its high on-target affinity, and the established experimental protocols provide a robust framework for its continued investigation. As a targeted agent, this compound holds significant promise for the treatment of various hematologic and solid tumors, both as a monotherapy and in combination with other anti-cancer agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. research.monash.edu [research.monash.edu]

- 3. aacrjournals.org [aacrjournals.org]

- 4. AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with Established Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of the anti-apoptotic protein MCL-1 severely suppresses human hematopoiesis | Haematologica [haematologica.org]

- 6. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mybiosource.com [mybiosource.com]

- 10. AMG-176 [dcchemicals.com]

- 11. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]

- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Molecular Structure and Characterization of Tapotoclax

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tapotoclax, also known as AMG-176, is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] As a member of the B-cell lymphoma 2 (BCL-2) family, MCL-1 is a critical regulator of the intrinsic apoptotic pathway and its overexpression is implicated in the survival and resistance of various cancer cells, particularly hematologic malignancies.[1][3] This technical guide provides a comprehensive overview of the molecular structure of this compound, its mechanism of action, and the key experimental protocols used for its characterization. The information presented is intended to support researchers, scientists, and drug development professionals in their efforts to understand and further investigate this promising therapeutic agent.

Molecular Structure and Physicochemical Properties

This compound is a structurally complex macrocyclic molecule. Its development was guided by structure-based design and a strategy of conformational restriction to achieve high-affinity and selective binding to the BH3-binding groove of MCL-1.[1][3]

Chemical and Molecular Data

A summary of the key chemical and molecular properties of this compound is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | (1S,3'R,6'R,7'S,8'E,11'S,12'R)-6-chloro-7'-methoxy-11',12'-dimethyl-3,4-dihydro-2H-20'-oxa-13'lambda6-thia-1',14'-diazaspiro[naphthalene-1,22'-tetracyclo[14.7.2.0^{3,6}.0^{19,24}]pentacosane]-8',16'(25'),17',19'(24')-tetraene-13',13',15'-trione | DrugBank |

| Synonyms | AMG-176, MCL-1 inhibitor AMG 176 | [4] |

| Molecular Formula | C33H41ClN2O5S | [2] |

| Molecular Weight | 613.21 g/mol | [2] |

| CAS Number | 1883727-34-1 | [2] |

| Ki for MCL-1 | 0.13 nM | [5] |

Mechanism of Action: Selective Inhibition of MCL-1

This compound exerts its pro-apoptotic effects by selectively binding to the BH3-binding groove of the MCL-1 protein. This action disrupts the interaction between MCL-1 and pro-apoptotic proteins such as BIM (BCL2L11), leading to the activation of the intrinsic apoptotic cascade.[5]

Signaling Pathway

The binding of this compound to MCL-1 frees pro-apoptotic proteins, which can then activate BAX and BAK. This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.

Experimental Protocols

The following sections detail the key experimental methodologies used in the structural and functional characterization of this compound.

X-ray Crystallography for Structural Determination

The three-dimensional structure of MCL-1 in complex with this compound predecessors was elucidated using X-ray crystallography, which guided the structure-based design of the final molecule.[6] While the specific PDB entry for this compound is not publicly detailed, a representative protocol for obtaining the crystal structure of an MCL-1 inhibitor complex is outlined below.

Experimental Workflow:

Detailed Protocol:

-

Protein Expression and Purification:

-

The human MCL-1 protein (residues 172-327) is expressed in E. coli as a His-tagged fusion protein.

-

Cells are lysed, and the protein is purified using nickel-affinity chromatography followed by size-exclusion chromatography to ensure high purity and homogeneity.

-

-

Crystallization:

-

The purified MCL-1 protein is concentrated to 10-15 mg/mL in a buffer containing 20 mM Tris-HCl pH 8.0, 150 mM NaCl, and 5 mM DTT.

-

This compound, dissolved in DMSO, is added to the protein solution at a 3-fold molar excess.

-

Crystallization is performed using the hanging drop vapor diffusion method at 20°C. The reservoir solution typically contains 0.1 M MES pH 6.5, 20% PEG 6000, and 5% glycerol.

-

Crystals usually appear within 2-5 days.

-

-

Data Collection and Processing:

-

Crystals are cryo-protected using the reservoir solution supplemented with 20% glycerol and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The data are processed and scaled using software such as HKL2000 or XDS.

-

-

Structure Solution and Refinement:

-

The structure is solved by molecular replacement using a previously determined MCL-1 structure as a search model.

-

The model is refined using software like PHENIX or REFMAC5, with manual rebuilding in Coot.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Analysis

NMR spectroscopy is a powerful technique to confirm the binding of small molecules to their protein targets and to map the interaction site. While specific NMR data for this compound is not extensively published, a general protocol for studying the interaction of a small molecule with MCL-1 is provided below.

Experimental Workflow:

Detailed Protocol:

-

Protein Preparation:

-

¹⁵N-labeled MCL-1 is expressed in E. coli grown in M9 minimal media containing ¹⁵NH₄Cl as the sole nitrogen source.

-

The protein is purified as described for X-ray crystallography.

-

-

NMR Spectroscopy:

-

NMR samples are prepared in a buffer containing 20 mM phosphate buffer pH 7.0, 50 mM NaCl, 2 mM DTT, and 10% D₂O.

-

A series of 2D ¹H-¹⁵N HSQC spectra are recorded on a 600 MHz or higher NMR spectrometer equipped with a cryoprobe.

-

An initial spectrum of the ¹⁵N-labeled MCL-1 is recorded.

-

A stock solution of this compound in deuterated DMSO is then titrated into the protein sample at increasing molar ratios (e.g., 0.25:1, 0.5:1, 1:1, 2:1 ligand:protein).

-

A ¹H-¹⁵N HSQC spectrum is acquired at each titration point.

-

-

Data Analysis:

-

The spectra are processed and analyzed using software such as NMRPipe and Sparky.

-

Chemical shift perturbations (CSPs) of the backbone amide resonances of MCL-1 upon addition of this compound are calculated.

-

The residues exhibiting significant CSPs are mapped onto the 3D structure of MCL-1 to identify the binding site.

-

In Vitro Apoptosis Assays

The biological activity of this compound is assessed by its ability to induce apoptosis in cancer cell lines that are dependent on MCL-1 for survival. A common method for this is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Experimental Workflow:

Detailed Protocol:

-

Cell Culture and Treatment:

-

MOLM-13 cells, an acute myeloid leukemia cell line known to be dependent on MCL-1, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[7]

-

Cells are seeded in 6-well plates at a density of 1x10⁵ cells/mL.[7]

-

This compound is added to the cells at various concentrations (e.g., 10 nM to 1 µM) and incubated for 24 to 72 hours.[8] A DMSO-treated control is included.

-

-

Staining:

-

Flow Cytometry:

-

The stained cells are analyzed on a flow cytometer.

-

FITC and PI fluorescence are detected.

-

-

Data Analysis:

-

The cell population is gated to exclude debris.

-

The percentage of cells in each quadrant is determined:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

-

The total percentage of apoptotic cells (early + late) is calculated for each treatment condition.

-

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound.

Table 2: In Vitro Binding Affinity and Cellular Activity

| Assay | Target/Cell Line | Value | Reference |

| Binding Affinity (Ki) | Human MCL-1 | 0.13 nM | [5] |

| IC50 (Apoptosis) | MOLM-13 | ~30-100 nM | [8] |

| IC50 (Apoptosis) | TMD8 (DLBCL) | 1.45 µM (48h) | [9] |

| IC50 (Apoptosis) | OCI-LY1 (GCB-DLBCL) | 0.21 µM (48h) | [9] |

Conclusion

This compound is a potent and selective MCL-1 inhibitor with a well-defined molecular structure and mechanism of action. The experimental protocols detailed in this guide provide a framework for the structural and functional characterization of this and similar compounds. The continued investigation of this compound and other BH3 mimetics holds significant promise for the development of novel cancer therapeutics, particularly for hematologic malignancies dependent on the BCL-2 family of proteins for survival.

References

- 1. AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with Established Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. research.monash.edu [research.monash.edu]

- 4. go.drugbank.com [go.drugbank.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. pubcompare.ai [pubcompare.ai]

- 8. AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AMG176, an MCL-1 Inhibitor, is Active in Pre-clinical Models of Aggressive B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Tapotoclax (AMG-176): Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tapotoclax, also known as AMG-176, is a potent and selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3][4] MCL-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulates the intrinsic pathway of apoptosis. In many cancers, MCL-1 is overexpressed, contributing to tumor cell survival and resistance to therapy. This compound binds to MCL-1, disrupting its interaction with pro-apoptotic proteins such as Bak and Bim, thereby triggering the apoptotic cascade in MCL-1-dependent cancer cells.[2][5] These application notes provide an overview of the working concentrations of this compound in various cancer cell lines and detailed protocols for key in vitro experiments.

Data Presentation: this compound Working Concentrations

The effective concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. Below is a summary of reported IC50 values for this compound in different cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Assay | Incubation Time | Reference |

| OPM-2 | Multiple Myeloma | 16 | CellTiter-Glo | 16 hours | [3] |

| OPM-2 | Multiple Myeloma | 240 | CellTiter-Glo | 24 hours | [3] |

| CLL | Chronic Lymphocytic Leukemia | ~300 (for cell death) | Not specified | 24 hours | [4] |

| C057M | Melanoma | Induces strong apoptosis at 5 µM | Annexin V Staining | 72 hours | [4] |

| C002M | Melanoma | Weak apoptosis at 5 µM | Annexin V Staining | 72 hours | [4] |

Note: IC50 values are highly dependent on the assay conditions, including cell density, serum concentration, and incubation time. It is recommended to perform a dose-response curve to determine the optimal working concentration for your specific cell line and experimental setup.

Signaling Pathway

This compound functions by inhibiting MCL-1, a key anti-apoptotic protein. This inhibition disrupts the sequestration of pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. AMG176, an MCL-1 inhibitor, is active in pre-clinical models of aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. Frontiers | Targeting Mcl-1 by AMG-176 During Ibrutinib and Venetoclax Therapy in Chronic Lymphocytic Leukemia [frontiersin.org]

Application Notes and Protocols for Tapotoclax Synergy Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tapotoclax is a potent and selective inhibitor of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (BCL-2) family. Overexpression of MCL-1 is a common mechanism of cancer cell survival and resistance to conventional therapies, making it a prime target for novel anti-cancer agents. While this compound can induce apoptosis in MCL-1-dependent cancer cells, combination therapy is a promising strategy to enhance its efficacy, overcome resistance, and broaden its therapeutic window.

These application notes provide a comprehensive guide for designing and conducting preclinical synergy studies with this compound. The protocols outlined below detail methods for assessing synergistic interactions with other anti-cancer agents, and for elucidating the underlying mechanisms of action through various cellular and molecular assays.

Principle of Synergy

Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. In the context of cancer therapy, synergistic combinations can lead to enhanced tumor cell killing, lower required doses of individual agents (potentially reducing toxicity), and the prevention or delay of drug resistance. The Chou-Talalay method is a widely accepted quantitative method for determining drug synergy, based on the median-effect principle. It calculates a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Signaling Pathway Overview

The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway. This pathway is balanced by the interactions between pro-apoptotic proteins (e.g., BAX, BAK, BIM, PUMA, NOXA) and anti-apoptotic proteins (e.g., BCL-2, BCL-xL, MCL-1). In many cancers, this balance is shifted towards survival due to the overexpression of anti-apoptotic proteins like MCL-1. This compound, by inhibiting MCL-1, allows for the activation of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis. Synergistic partners for this compound often work by either inhibiting other anti-apoptotic proteins (e.g., Venetoclax targeting BCL-2) or by inducing cellular stress that increases the levels of pro-apoptotic "BH3-only" proteins.

Troubleshooting & Optimization

Troubleshooting Tapotoclax Solubility in Culture Media: A Technical Guide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Tapotoclax in cell culture media. Below you will find frequently asked questions, detailed experimental protocols, and visual troubleshooting guides to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] It is crucial to use fresh, anhydrous (moisture-free) DMSO, as hygroscopic DMSO can significantly reduce the solubility of the compound.[1][2]

Q2: What is the maximum achievable concentration of this compound in DMSO?

A2: this compound can be dissolved in DMSO at concentrations ranging from 62.5 mg/mL (101.92 mM) to 100 mg/mL (163.07 mM).[1][2] Achieving these higher concentrations may require sonication.[1]

Q3: My this compound is precipitating out of the culture medium upon dilution from the DMSO stock. What could be the cause?

A3: Precipitation of this compound in aqueous-based culture media is a common issue due to its low water solubility.[2] This can be caused by several factors:

-

High Final Concentration: The final concentration of this compound in the media may exceed its aqueous solubility limit.

-

Rapid Dilution: Adding the DMSO stock directly to the full volume of media can cause rapid precipitation. A stepwise dilution is recommended.[3]

-

High DMSO Concentration: While DMSO aids initial dissolution, a high final concentration in the media can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5%.[3]

-

Media Composition: Components in the culture media, such as salts and proteins, can interact with this compound and reduce its solubility.[4]

-

Temperature: Changes in temperature can affect the solubility of compounds in solution.

Q4: How can I prevent this compound from precipitating in my cell culture experiments?

A4: To prevent precipitation, consider the following strategies:

-

Stepwise Dilution: Prepare an intermediate dilution of the DMSO stock in a small volume of culture media before adding it to the final culture volume.

-

Pre-warming Media: Gently warm the culture media to 37°C before adding the this compound solution.

-

Vortexing: Ensure thorough mixing by gently vortexing the media immediately after adding the compound.

-

Co-solvents (for specific applications): While primarily used for in vivo formulations, co-solvents like PEG300 and Tween-80 can improve solubility.[1][5] However, their effects on your specific cell line should be validated.

Q5: What are the recommended storage conditions for this compound stock solutions?

A5: Aliquot the this compound stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3] Store the aliquots at -20°C for up to 6 months or at -80°C for up to one year.[1]

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Weight | 613.21 g/mol | [1] |

| Solubility in DMSO | 62.5 - 100 mg/mL (101.92 - 163.07 mM) | [1][2] |

| Solubility in Water | Insoluble | [2] |

| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [1] |

| Storage (in Solvent) | -80°C for 1 year, -20°C for 6 months | [1] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous (cell culture grade) DMSO

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Methodology:

-

Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 613.21 g/mol ). For example, for 1 mL of 10 mM stock, you will need 6.13 mg of this compound.

-

Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to the tube.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[1]

-

Visually inspect the solution to ensure there are no visible particles.

-

Aliquot the stock solution into single-use sterile tubes and store at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock Solution into Culture Media

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed (37°C) cell culture medium

-

Sterile tubes

Methodology:

-

Determine the final desired concentration of this compound in your experiment.

-

Calculate the volume of the 10 mM stock solution needed. Ensure the final DMSO concentration in the culture medium is less than 0.5%.

-

Stepwise Dilution: a. In a sterile tube, prepare an intermediate dilution by adding the calculated volume of the 10 mM this compound stock to a small volume of pre-warmed culture medium (e.g., 10-20 times the stock volume). b. Gently vortex the intermediate dilution immediately.

-

Add the intermediate dilution to the final volume of pre-warmed culture medium.

-

Gently swirl or pipette up and down to ensure thorough mixing.

-

Use the final working solution immediately for your cell-based assays.

Visual Guides

Caption: Troubleshooting workflow for this compound solubility in culture media.

This compound is an inhibitor of the Myeloid Cell Leukemia 1 (MCL-1) protein, which is a key regulator of apoptosis (programmed cell death).[6] By inhibiting MCL-1, this compound disrupts the formation of protein complexes that prevent apoptosis, thereby promoting the death of cancer cells that are dependent on MCL-1 for survival.[1][6]

Caption: Simplified signaling pathway of this compound in inducing apoptosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.cn [medchemexpress.cn]